molecular formula C17H36N2O3Si B13082967 tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate

tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate

Cat. No.: B13082967
M. Wt: 344.6 g/mol
InChI Key: OOKUGYWBSLZBOR-KGLIPLIRSA-N
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Description

tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate is a complex organic compound that features a piperidine ring substituted with a tert-butyldimethylsilyl group and a carbamate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyldimethylsilyl Group: This step involves the protection of the hydroxyl group on the piperidine ring using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Formation of the Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the carbamate group, converting it to an amine.

    Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like tetrabutylammonium fluoride can facilitate the removal of the tert-butyldimethylsilyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The carbamate group can enhance the stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The piperidine ring and tert-butyldimethylsilyl group contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog that lacks the piperidine ring and tert-butyldimethylsilyl group.

    tert-Butyldimethylsilyl piperidine: Similar structure but without the carbamate group.

Uniqueness

The uniqueness of tert-ButylN-{[(3R,5S)-5-[(tert-butyldimethylsilyl)oxy]piperidin-3-yl]methyl}carbamate lies in its combination of functional groups, which confer distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H36N2O3Si

Molecular Weight

344.6 g/mol

IUPAC Name

tert-butyl N-[[(3R,5S)-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-yl]methyl]carbamate

InChI

InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-11-13-9-14(12-18-10-13)22-23(7,8)17(4,5)6/h13-14,18H,9-12H2,1-8H3,(H,19,20)/t13-,14+/m1/s1

InChI Key

OOKUGYWBSLZBOR-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CNC1)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CNC1)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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